Welcome to the BenchChem Online Store!
molecular formula C11H15NO2S B3371691 2-(Cyclopentanesulfonyl)aniline CAS No. 76697-51-3

2-(Cyclopentanesulfonyl)aniline

Cat. No. B3371691
M. Wt: 225.31 g/mol
InChI Key: NDFGZXFQVSEJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253171B2

Procedure details

A solution of 1-cyclopentanesulfonyl-2-nitrobenzene (0.66 g, 2.6 mmol) and SnCl2 (2.4 g, 10.34 mmol) in EtOH (10 ml) was heated under reflux for 2 h. The solvent was removed under reduced pressure and the resulting crude was dissolved in AcOEt (100 ml) and washed with sodium hydroxide 2N (30 ml) and brine (10 ml). The organic layer was dried (MgSO4) and the solvents removed under reduced pressure to give the title compound (0.38 g, 66%) as a white solid.
Name
1-cyclopentanesulfonyl-2-nitrobenzene
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]1([S:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[Sn]Cl>CCO>[CH:1]1([S:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1-cyclopentanesulfonyl-2-nitrobenzene
Quantity
0.66 g
Type
reactant
Smiles
C1(CCCC1)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude was dissolved in AcOEt (100 ml)
WASH
Type
WASH
Details
washed with sodium hydroxide 2N (30 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)S(=O)(=O)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.